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Compound of Interest

Compound Name: 3-Isopropoxycyclohex-2-en-1-one

Cat. No.: B1616112 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 3-isopropoxycyclohex-2-en-1-one, a valuable intermediate in organic synthesis. The

document is intended for researchers, scientists, and professionals in the field of drug

development and chemical analysis, offering a detailed examination of its expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

While experimental spectra for this specific compound are not readily available in public

databases, this guide leverages established spectroscopic principles and data from analogous

structures to present a reliable, predicted spectroscopic profile. This information is crucial for

the identification, characterization, and quality control of 3-isopropoxycyclohex-2-en-1-one in

a laboratory setting.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the 1H NMR, 13C NMR, IR,

and MS analyses of 3-isopropoxycyclohex-2-en-1-one. These predictions are based on the

analysis of its chemical structure and comparison with spectral data of similar compounds,

such as 3-ethoxycyclohex-2-en-1-one and other substituted cyclohexenones.

Table 1: Predicted 1H NMR Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.3-5.5 Singlet 1H =CH

~4.4-4.6 Septet 1H O-CH(CH3)2

~2.4-2.6 Triplet 2H CH2-C=O

~2.2-2.4 Triplet 2H C=C-CH2

~1.9-2.1 Quintet 2H CH2-CH2-CH2

~1.3-1.4 Doublet 6H O-CH(CH3)2

Table 2: Predicted 13C NMR Data
Chemical Shift (δ, ppm) Assignment

~199-201 C=O

~175-177 C-O

~102-104 =CH

~70-72 O-CH(CH3)2

~37-39 CH2-C=O

~28-30 C=C-CH2

~22-24 CH2-CH2-CH2

~21-23 O-CH(CH3)2

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm-1) Intensity Assignment

~2975-2930 Strong C-H (sp3) stretch

~1650-1670 Strong
C=O (conjugated ketone)

stretch

~1600-1620 Medium-Strong C=C stretch

~1200-1250 Strong C-O (enol ether) stretch

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

154 [M]+ (Molecular Ion)

112 [M - C3H6]+

97 [M - C3H7O]+

69 [C4H5O]+

43 [C3H7]+

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3-isopropoxycyclohex-2-en-1-one in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry 5 mm NMR tube.

Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

1H NMR Acquisition:

Set the spectral width to cover the range of -2 to 12 ppm.
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Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-

noise ratio.

13C NMR Acquisition:

Set the spectral width to cover the range of 0 to 220 ppm.

Use a proton-decoupled pulse sequence.

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are

typically required due to the lower natural abundance and sensitivity of the 13C nucleus.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shifts relative to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat

liquid sample directly onto the ATR crystal.

Sample Preparation (Thin Film): If the sample is a solid or viscous oil, dissolve a small

amount in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt

plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the

compound.

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR)

spectrometer.

Data Acquisition:

Scan the sample over the mid-infrared range (typically 4000 to 400 cm-1).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Collect a background spectrum of the empty ATR crystal or clean salt plate prior to running

the sample spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method. For a relatively volatile compound like 3-isopropoxycyclohex-2-en-1-one, direct

infusion via a syringe pump or introduction through a gas chromatography (GC) interface are

common techniques.

Ionization: Utilize electron ionization (EI) as the ionization method. In EI, the sample

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

Detection: Detect the ions using an electron multiplier or other suitable detector.

Data Acquisition and Processing: The instrument software records the abundance of each

ion as a function of its m/z value, generating a mass spectrum. The data is typically

displayed as a bar graph of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-
isopropoxycyclohex-2-en-1-one.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Isopropoxycyclohex-2-en-1-
one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1616112#spectroscopic-data-nmr-ir-ms-for-3-
isopropoxycyclohex-2-en-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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